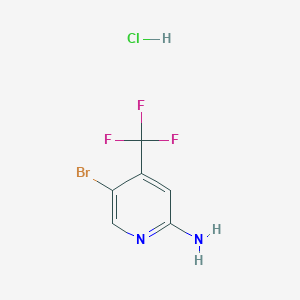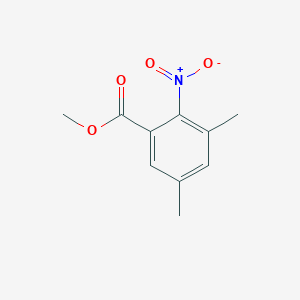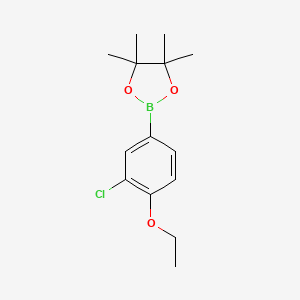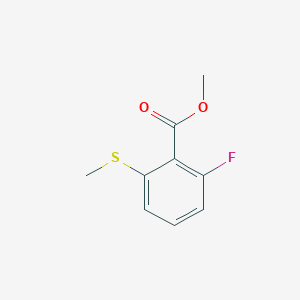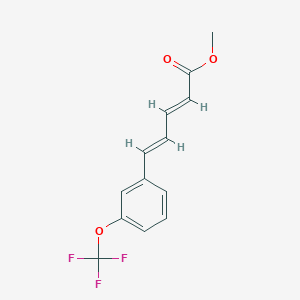
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a penta-2,4-dienoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and purity. This can involve the use of continuous flow reactors, which allow for better control of reaction parameters and can lead to more efficient production. Additionally, purification steps such as recrystallization or chromatography may be employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the trifluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
科学的研究の応用
(2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact pathways involved can vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
(2E,4E)-Methyl 5-(3-methoxyphenyl)penta-2,4-dienoate: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
(2E,4E)-Methyl 5-(3-chlorophenyl)penta-2,4-dienoate: Contains a chlorine atom instead of a trifluoromethoxy group.
Uniqueness
The presence of the trifluoromethoxy group in (2E,4E)-Methyl 5-(3-(trifluoromethoxy)phenyl)penta-2,4-dienoate imparts unique properties such as increased lipophilicity and potential for enhanced biological activity compared to its analogs. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C13H11F3O3 |
|---|---|
分子量 |
272.22 g/mol |
IUPAC名 |
methyl (2E,4E)-5-[3-(trifluoromethoxy)phenyl]penta-2,4-dienoate |
InChI |
InChI=1S/C13H11F3O3/c1-18-12(17)8-3-2-5-10-6-4-7-11(9-10)19-13(14,15)16/h2-9H,1H3/b5-2+,8-3+ |
InChIキー |
MNKYYJIPCNTTDO-QKVOYMTASA-N |
異性体SMILES |
COC(=O)/C=C/C=C/C1=CC(=CC=C1)OC(F)(F)F |
正規SMILES |
COC(=O)C=CC=CC1=CC(=CC=C1)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(E)-(2-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14031164.png)
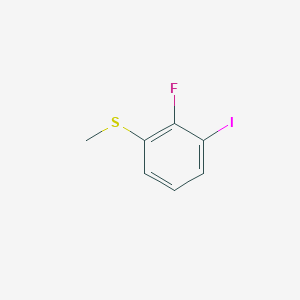
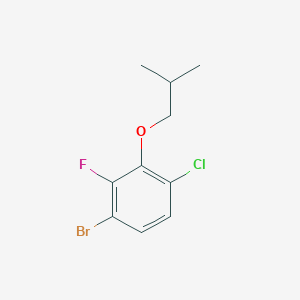
![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
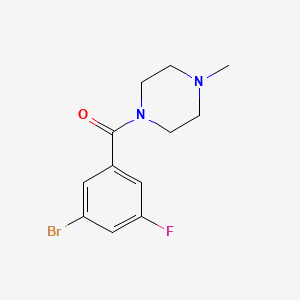
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)


